molecular formula C11H17NO B1528939 N-(3-Methoxypropyl)-4-methylaniline CAS No. 174197-46-7

N-(3-Methoxypropyl)-4-methylaniline

Cat. No. B1528939
M. Wt: 179.26 g/mol
InChI Key: WIFQIYIZBFYSDV-UHFFFAOYSA-N
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Description

“N-(3-Methoxypropyl)acrylamide” is a laboratory chemical used in the synthesis of substances . It’s also known as “3-Methoxypropylamine” with a molecular formula of C4H11NO .


Synthesis Analysis

While specific synthesis methods for “N-(3-Methoxypropyl)-4-methylaniline” were not found, a process for preparing brinzolamide, which involves the reaction of a compound with 3-methoxy amino propane, was identified .


Molecular Structure Analysis

The molecular structure of “3-Methoxypropylamine” is represented by the formula CH3O(CH2)3NH2 . The molecular weight is 89.14 .


Chemical Reactions Analysis

In a study, the effect of lithium chloride (LiCl) on the dose–response performance of the N-(3-methoxypropyl)acrylamide polymer-gel dosimeter (NMPAGAT) was studied .


Physical And Chemical Properties Analysis

“3-Methoxypropylamine” has a vapor density of 3.07 (vs air), a vapor pressure of 20 mmHg at 30 °C, a refractive index n20/D of 1.417 (lit.), a boiling point of 117-118 °C/733 mmHg (lit.), and a density of 0.874 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Scientific Field: Chemistry and Medicine

    • Application Summary : 4-Amino-N-(3-methoxypropyl)benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its various biological activities and applications in different fields of chemistry and medicine.
    • Methods of Application : The core structure of benzenesulfonamide is modified by introducing different functional groups to enhance its properties and target specificity. The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide core.
    • Results or Outcomes : The papers provided discuss various derivatives of benzenesulfonamides, their synthesis, molecular structure, and potential applications, particularly in the field of enzyme inhibition and nonlinear optics.
  • Scientific Field: Radiotherapy Dosimetry

    • Application Summary : The effect of lithium chloride (LiCl) on the dose–response performance of the N-(3-methoxypropyl)acrylamide polymer-gel dosimeter (NMPAGAT) was studied for 3-D dose measurements .
    • Methods of Application : The NMPAGAT-LiCl dosimeters were irradiated for various doses using a 6 MV medical linear accelerator . A 0.5 Tesla nuclear magnetic resonance (NMR) instrument was used to scan the signal development of the irradiated dosimeters in terms of the spin–spin relaxation rate (R 2 =\u20091/T 2) of hydrogen protons within the water molecule .
    • Results or Outcomes : The R 2 dose–response of NMPAGAT-LiCl gels improved with increasing the concentration of LiCl. The R 2 sensitivity of dosimeter with a concentration of 1000 mM LiCl was 4 times higher than the same gel without LiCl in the range dose–response of 0–4 Gy .
  • Scientific Field: Industrial Coatings

    • Application Summary : A new, innovative etheramine, DMMOPA (N,N-Dimethyl-3 methoxypropyl- amine, CAS No.: 20650-07-1), has been developed and produced by Advancion specifically for use in water-based resins, automotive and industrial coatings, inks, and other applications .
    • Methods of Application : DMMOPA is a proprietary, multifunctional formulating ingredient. It is used as a neutralizer, catalyst, and additive in the formulation of waterborne industrial coatings and inks .
    • Results or Outcomes : Coatings formulations with DMMOPA cured faster and harder with improved solvent resistance at a reduced curing temperature compared to formulations using other commodity neutralizers. Lower curing temperatures can have a significant and positive impact on reducing application cycle time, energy use, and overall costs while supporting the development of multi-substrate coatings that can be used on both metal and plastic surfaces .
  • Scientific Field: UV-Vis Spectrophotometry

    • Application Summary : The dosimetric properties of N-(3-methoxypropyl) acrylamide (NMPA) polymer gel dosimeter were evaluated using UV-vis spectrophotometry .
    • Methods of Application : The gel samples were irradiated to various doses using a medical linear accelerator with 6 MV beam energy .
    • Results or Outcomes : The study provided valuable insights into the dosimetric properties of the NMPA polymer gel dosimeter .
  • Scientific Field: Radiotherapy Dosimetry

    • Application Summary : The effect of lithium chloride (LiCl) on the dose–response performance of the N-(3-methoxypropyl)acrylamide polymer-gel dosimeter (NMPAGAT) was studied for 3-D dose measurements .
    • Methods of Application : The NMPAGAT-LiCl dosimeters were irradiated for various doses using a 6 MV medical linear accelerator . A 0.5 Tesla nuclear magnetic resonance (NMR) instrument was used to scan the signal development of the irradiated dosimeters in terms of the spin–spin relaxation rate (R 2 =\u20091/T 2) of hydrogen protons within the water molecule .
    • Results or Outcomes : The R 2 dose–response of NMPAGAT-LiCl gels improved with increasing the concentration of LiCl. The R 2 sensitivity of dosimeter with a concentration of 1000 mM LiCl was 4 times higher than the same gel without LiCl in the range dose–response of 0–4 Gy .
  • Scientific Field: Industrial Coatings

    • Application Summary : DMMOPA (N,N-Dimethyl-3 methoxypropyl- amine, CAS No.: 20650-07-1) is a proprietary, multifunctional formulating ingredient developed and produced by Advancion specifically for use in water-based resins, automotive and industrial coatings, inks, and other applications .
    • Methods of Application : DMMOPA is used as a neutralizer, catalyst, and additive in the formulation of waterborne industrial coatings and inks .
    • Results or Outcomes : Coatings formulations with DMMOPA cured faster and harder with improved solvent resistance at a reduced curing temperature compared to formulations using other commodity neutralizers. Lower curing temperatures can have a significant and positive impact on reducing application cycle time, energy use, and overall costs while supporting the development of multi-substrate coatings that can be used on both metal and plastic surfaces .

Safety And Hazards

“N-(3-Methoxypropyl)acrylamide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and poses a short-term (acute) and long-term (chronic) aquatic hazard (Category 2) . “3-Methoxypropylamine” is classified as flammable, corrosive to metals, acutely toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is harmful to aquatic life .

Future Directions

The use of “N-(3-methoxypropyl)acrylamide” in polymer-gel dosimeters for radiotherapy dosimetry has been studied, and the addition of inorganic salt like LiCl has shown to improve the dose-response performance . This suggests potential future directions in enhancing the performance of such dosimeters.

properties

IUPAC Name

N-(3-methoxypropyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)12-8-3-9-13-2/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFQIYIZBFYSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxypropyl)-4-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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